2,2',3,4',5,5'-ヘキサクロロビフェニル

説明

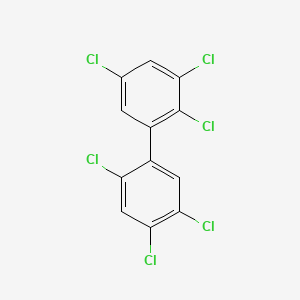

2,2',3,4',5,5'-Hexachlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl6 and its molecular weight is 362.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2',3,4',5,5'-Hexachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,4',5,5'-Hexachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境修復: 熱反応による脱塩素化

PCB 153 は、活性炭担持銅または亜鉛との熱反応によって脱塩素化することができます。 この方法は高い分解効率を示しており、活性炭担持銅は250 °Cで99.0%の分解率を達成しています 。この用途は、特に PCB で汚染された土壌や水系における環境浄化に重要です。

光触媒分解: UV-LED 照射

磁気的に再利用可能なコアシェル型ナノ複合材料の光触媒活性は、UV-LED 照射下での PCB 153 の分解のために強化されています 。このプロセスは、PCB で汚染された水を処理するために重要であり、これらの永続的な汚染物質を効果的に分解する方法を提供します。

化学研究: 脱塩素化メカニズムの研究

PCB 153 の脱塩素化メカニズムに関する研究は、類似の化合物の分解に利用できる化学プロセスについての洞察を提供します。 これらのメカニズムを理解することは、汚染物質分解のための新しい技術を開発するために不可欠です .

毒性学: 生物蓄積の分析

PCB 153 は、その環境における永続性と生物蓄積で知られています。 その毒性影響に関する研究は、暴露に関連するリスクを評価し、その安全な取り扱いと廃棄のための規制を策定するのに役立ちます .

光変換研究: 溶存有機物の役割

PCB 153 の光変換に関する調査では、溶存有機物がその分解において重要な役割を果たしていることが明らかになりました。 この研究は、PCB が自然の水域でどのように分解するか、およびその永続性に影響を与える要因を理解するために関連しています .

触媒: 効率的な触媒の開発

PCB 153 の脱塩素化と分解を促進できる触媒の開発は、活発な研究分野です。 これらの触媒は、より効率的で環境に優しいように設計されており、PCB の修復のための苛性化学物質への依存を減らしています .

作用機序

Target of Action

2,2’,3,4’,5,5’-Hexachlorobiphenyl is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also affects the dopaminergic system .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the expression of PER1, a core component of the circadian clock . It also inhibits dopamine uptake in rat synaptosomes .

Biochemical Pathways

It is known to affect the circadian rhythm and dopaminergic system .

Result of Action

The inhibition of PER1 expression by 2,2’,3,4’,5,5’-Hexachlorobiphenyl can disrupt the circadian rhythm . Its effect on the dopaminergic system can lead to decreased dopamine content in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4’,5,5’-Hexachlorobiphenyl. For instance, PCBs, including 2,2’,3,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970’s due to their bioaccumulation and harmful health effects. They are still found in the environment due to their resistance to degradation .

生化学分析

Biochemical Properties

2,2’,3,4’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites that may bind to cellular macromolecules, causing toxicity . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can disrupt the function of the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in xenobiotic metabolism .

Cellular Effects

2,2’,3,4’,5,5’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the AhR pathway, leading to changes in the expression of genes involved in detoxification and inflammatory responses . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can induce oxidative stress, which can damage cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,4’,5,5’-Hexachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the AhR, leading to its activation and subsequent translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can inhibit the activity of certain enzymes, such as those involved in the antioxidant defense system, leading to increased oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’,5,5’-Hexachlorobiphenyl can change over time due to its stability and degradation. This compound is known to be highly stable and resistant to degradation, which can lead to its accumulation in biological systems over time . Long-term exposure to 2,2’,3,4’,5,5’-Hexachlorobiphenyl has been shown to cause persistent changes in cellular function, including alterations in gene expression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism, while at higher doses, it can induce significant toxicity, including liver damage, immunotoxicity, and neurotoxicity . Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .

Metabolic Pathways

2,2’,3,4’,5,5’-Hexachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can oxidize the compound, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted . The interaction with these metabolic pathways can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of 2,2’,3,4’,5,5’-Hexachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins. This compound can bind to lipid-binding proteins, facilitating its distribution to various tissues, including adipose tissue, liver, and brain . The localization and accumulation of 2,2’,3,4’,5,5’-Hexachlorobiphenyl in specific tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,4’,5,5’-Hexachlorobiphenyl can affect its activity and function. This compound can accumulate in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,2’,3,4’,5,5’-Hexachlorobiphenyl can be targeted to specific cellular compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism .

生物活性

2,2',3,4',5,5'-Hexachlorobiphenyl (PCB 138) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are known for their environmental persistence and potential toxicological effects on human health and ecosystems. This article explores the biological activity of PCB 138, focusing on its mechanisms of action, biochemical pathways, and effects on various biological systems.

Target Interactions

PCB 138 primarily interacts with the aryl hydrocarbon receptor (AhR) , a key regulator in cellular responses to environmental toxins. Upon binding to AhR, PCB 138 translocates to the nucleus and influences gene expression related to xenobiotic metabolism and inflammatory responses . Additionally, it has been shown to inhibit the expression of PER1 , a core component of the circadian clock, disrupting normal circadian rhythms.

Biochemical Pathways

The compound significantly affects several biochemical pathways:

- Cytochrome P450 Enzymes : PCB 138 is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules and induce toxicity.

- Endocrine Disruption : It alters thyroid hormone production and interacts with estrogen receptors, impacting reproductive health and development in various organisms.

- Oxidative Stress : PCB 138 has been linked to increased oxidative stress and cellular proliferation in animal studies, suggesting potential carcinogenic properties.

Toxicity Profiles

Studies indicate that PCB 138 exhibits dose-dependent toxicity:

- Low Doses : Cause subtle changes in gene expression and cellular metabolism.

- High Doses : Induce significant toxicity including liver damage, immunotoxicity, and neurotoxicity .

Case Study: Rainbow Trout

A notable study involved juvenile rainbow trout (Oncorhynchus mykiss) exposed to dietary PCB 138. Results showed:

- Significant bioaccumulation in liver and muscle tissues over time.

- Induction of hepatic enzymes related to xenobiotic metabolism.

- Dose-dependent increases in PCB concentrations correlated with dietary exposure .

Metabolic Pathways

PCB 138's metabolism primarily involves cytochrome P450 enzymes. The compound undergoes oxidation to form hydroxylated metabolites which can be conjugated for excretion. Its stability leads to bioaccumulation in biological systems over time, raising concerns about long-term exposure effects .

Transport and Distribution

The transport of PCB 138 within biological systems is facilitated by lipid-binding proteins. This characteristic allows it to accumulate in adipose tissue, liver, and brain. Environmental factors also influence its distribution and bioavailability .

Summary of Biological Activities

特性

IUPAC Name |

1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)11(17)2-5)6-3-9(15)10(16)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHCQAQLTCQFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074158 | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-16-8 | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EZ9BWE16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2',3,4',5,5'-Hexachlorobiphenyl metabolized in the body?

A1: 2,2',3,4',5,5'-Hexachlorobiphenyl (CB146) is metabolized in the liver by microsomal enzymes, primarily through a process that involves hydroxylation. This metabolic pathway can occur directly or via an epoxide intermediate followed by a chlorine shift. One of the key metabolites identified is 4-OH-2,2',3,4',5,5'-hexachlorobiphenyl (4-OH-CB146) [, ].

Q2: Why is the study of 2,2',3,4',5,5'-Hexachlorobiphenyl and its metabolites important?

A2: Research has shown that hydroxylated metabolites of PCBs, including 4-OH-CB146, are present at higher concentrations in human blood compared to the parent PCBs themselves []. These metabolites have been linked to various toxicological effects. They can disrupt thyroid hormone and vitamin A homeostasis, exhibit estrogenic or anti-estrogenic properties, and inhibit estrogen sulfotransferase activity [, ]. Understanding the metabolic pathways of CB146 and the levels of its metabolites, particularly in pregnant women, is crucial for assessing potential health risks [].

Q3: Are there geographical differences in exposure to 2,2',3,4',5,5'-Hexachlorobiphenyl and its metabolites?

A3: Yes, studies have shown that populations residing near former PCB manufacturing or heavily contaminated sites may have higher exposure levels []. For instance, research in Eastern Slovakia revealed that mothers living in a district with a history of PCB production had significantly higher serum concentrations of CB146 and its metabolite 4-OH-CB146 compared to mothers from a less contaminated district []. This highlights the importance of considering geographical factors in exposure assessments and health risk evaluations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。